molecular formula C13H9ClO B192759 4-Chlorobenzophenone CAS No. 134-85-0

4-Chlorobenzophenone

Cat. No.: B192759
CAS No.: 134-85-0
M. Wt: 216.66 g/mol
InChI Key: UGVRJVHOJNYEHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of chlorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, this compound is produced using similar Friedel-Crafts acylation techniques but on a larger scale. The process involves the use of chlorobenzene and benzoyl chloride, with aluminum chloride as the catalyst. The reaction mixture is heated to facilitate the acylation process, and the product is purified through recrystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzophenone undergoes various chemical reactions, including:

    Reduction: It can be reduced to 4-chlorobenzhydrol using reducing agents such as lithium aluminum hydride.

    Oxidation: It can be oxidized to 4-chlorobenzoic acid using strong oxidizing agents like potassium permanganate.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Chlorobenzophenone involves its role as an intermediate in the synthesis of antihistamines. In this context, it undergoes metabolic transformations such as O-dealkylation and aromatic hydroxylation. These reactions lead to the formation of active metabolites that interact with histamine receptors, thereby exerting antihistaminic effects .

Comparison with Similar Compounds

Uniqueness: 4-Chlorobenzophenone is unique due to its specific chlorine substituent, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom influences its electron distribution, making it a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals .

Biological Activity

4-Chlorobenzophenone (CBP) is an aromatic ketone that has garnered attention for its diverse biological activities. This compound is characterized by its chemical formula C13H9ClOC_{13}H_9ClO and is primarily used in the synthesis of various pharmaceuticals and as a UV filter in sunscreens. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

This compound is synthesized through the reaction of chlorobenzene with phthalic anhydride, followed by further chemical modifications. Its structure allows it to interact with biological systems effectively, making it a valuable compound in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. A notable study examined its effects on breast cancer cells (MCF-7). The findings revealed that this compound inhibited cell proliferation without inducing apoptosis, suggesting a potential mechanism for its anticancer activity.

Study Findings

  • Cell Line Viability : The compound demonstrated cytotoxic effects against MCF-7 cells at concentrations of 250 and 300 µg/mL.
  • Mechanism of Action : The compound blocked the proliferation of cancer cells, indicating a non-apoptotic pathway for growth inhibition.
  • DNA Fragmentation : No DNA fragmentation was observed in treated cells, reinforcing the notion that cell death occurred through mechanisms other than apoptosis.
Concentration (µg/mL)Cell Viability (%)
25065
30045

These results suggest that this compound could be explored further as a potential therapeutic agent in breast cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. A study synthesized a Schiff base from glycine and this compound, which was then complexed with chromium and cobalt salts. The antimicrobial activity was assessed against several bacterial strains.

Results Overview

  • Tested Strains : Salmonella typhi, Staphylococcus aureus, Escherichia coli.
  • Activity Comparison :
    • The cobalt complex exhibited higher antimicrobial activity compared to the chromium complex and the uncomplexed ligand.
Bacterial StrainLigand ActivityCobalt Complex ActivityChromium Complex Activity
Salmonella typhiModerateHighLow
Staphylococcus aureusLowHighModerate
Escherichia coliModerateHighModerate

These findings highlight the potential of this compound derivatives in developing new antimicrobial agents .

Other Biological Activities

Beyond anticancer and antimicrobial properties, there are indications that this compound may possess additional biological activities, including anti-inflammatory and antioxidant effects. However, further research is required to elucidate these properties fully.

Case Studies

  • Anticancer Study : A study published in Pharmaceutical Sciences indicated that compounds similar to this compound showed promising results against various cancer cell lines, including hepatocarcinoma and lung carcinoma .
  • Synthesis and Characterization : Research on Schiff bases derived from this compound demonstrated their potential as effective ligands in metal complexes with enhanced biological activities .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Chlorobenzophenone critical for experimental design?

Key properties include a melting point of 74–76°C, boiling point of 195–196°C at 17 mmHg, density of 1.207 g/cm³, and a logD (lipophilicity) of ~4.0. Its low water solubility necessitates polar aprotic solvents (e.g., DMSO, ethanol) for dissolution. Storage at 4°C is recommended to prevent degradation, and handling requires PPE due to potential skin/eye irritation .

Q. How can UV-Vis spectroscopy be optimized for quantifying this compound in pharmaceutical formulations?

Use a standard solution of known concentration (e.g., USP-grade reference standard) and calculate the analyte percentage via: Result=(rUrS)×(CSCU)×100\text{Result} = \left(\frac{r_U}{r_S}\right) \times \left(\frac{C_S}{C_U}\right) \times 100

where rUr_U and rSr_S are peak responses from sample and standard solutions, respectively. Ensure UV detection at 254 nm and validate with ≤5% RSD for precision .

Q. What chromatographic conditions resolve this compound from structurally similar impurities?

UPLC methods with C18 columns and mobile phases like methanol:water (70:30 v/v) achieve baseline separation. Critical parameters include a relative retention time (RRT) resolution ≥1.5 between this compound and co-eluting species (e.g., hydroxyzine derivatives). System suitability tests must confirm peak symmetry and reproducibility .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the solubility of this compound in binary solvent systems?

Solubility increases in polar solvents (e.g., ethanol) but decreases in nonpolar media (e.g., hexane). Thermodynamic models (e.g., Hansen solubility parameters) predict solubility trends, with molecular simulations showing stronger solute-solvent interactions in acetone/water mixtures. Experimentally, solubility correlates with temperature via van’t Hoff analysis .

Q. What computational models predict enantioselective outcomes in asymmetric hydrogenation of this compound derivatives?

Density functional theory (DFT) analyses of transition states reveal energy barriers influenced by π-π interactions between catalyst aromatic groups and the 4-chlorophenyl ring. IGMH (Independent Gradient Model-Hirshfeld) plots quantify weak non-covalent interactions, guiding catalyst design for R/S enantiomer ratios (e.g., 85:15) .

Q. How do competing adsorption mechanisms influence the recovery of this compound in environmental samples using SPE vs. VEC?

Solid-phase extraction (SPE) outperforms vacuum-evaporative concentration (VEC) for this compound (logD = 4.0) due to its nonpolar affinity for C18 sorbents. VEC fails due to volatilization losses (Henry’s law constant = 1.4 × 10⁻⁶ atm·m³/mol), highlighting method selection based on compound volatility .

Q. What synthetic routes yield Schiff base metal complexes with this compound, and how are their coordination modes characterized?

Condensation with glycine forms a Schiff base ligand (95% yield, m.p. 224°C), which coordinates Cr(II)/Co(II) via azomethine (C=N) and carbonyl (C=O) groups. FTIR confirms metal-ligand bonds (e.g., ν(M-N) at 732–847 cm⁻¹). Thermal stability (>260°C decomposition) and solubility in DMSO/chloroform validate complexation .

Q. How does the electron-withdrawing effect of substituents influence the cytotoxic activity of this compound analogs?

Comparative studies show this compound exhibits higher cytotoxicity than 2-Chloroacetophenone due to enhanced electrophilicity from the para-Cl substituent. Structure-activity relationships (SAR) correlate Cl position with cellular uptake and ROS generation in vitro .

Q. Methodological Notes

  • Data Contradictions : Discrepancies in reported boiling points (e.g., 195–196°C vs. 222–224°C) may arise from measurement conditions (e.g., pressure, purity). Always cross-reference multiple sources .
  • Safety Protocols : Waste must be treated by certified agencies to avoid environmental contamination. Use fume hoods for solvent handling .

Properties

IUPAC Name

(4-chlorophenyl)-phenylmethanone
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InChI

InChI=1S/C13H9ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H
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InChI Key

UGVRJVHOJNYEHR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
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Molecular Formula

C13H9ClO
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DSSTOX Substance ID

DTXSID2051687
Record name 4-Chlorobenzophenone
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Molecular Weight

216.66 g/mol
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Physical Description

White to off-white solid; [HSDB] Off-white crystalline powder; [MSDSonline]
Record name 4-Chlorobenzophenone
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Boiling Point

332 °C
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Solubility

Soluble in ethanol, ether, and acetone; slightly soluble in carbon tetrachloride, Soluble in benzene
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Vapor Pressure

0.00011 [mmHg]
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Color/Form

Needles from alcohol, White to off-white, crystalline powder

CAS No.

134-85-0
Record name 4-Chlorobenzophenone
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Record name Methanone, (4-chlorophenyl)phenyl-
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Melting Point

78 °C
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Retrosynthesis Analysis

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